(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 920163-18-4
VCID: VC4775207
InChI: InChI=1S/C23H20F3N7O/c24-23(25,26)18-9-5-4-8-17(18)22(34)32-12-10-31(11-13-32)20-19-21(28-15-27-20)33(30-29-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2
SMILES: C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5C(F)(F)F
Molecular Formula: C23H20F3N7O
Molecular Weight: 467.456

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

CAS No.: 920163-18-4

Cat. No.: VC4775207

Molecular Formula: C23H20F3N7O

Molecular Weight: 467.456

* For research use only. Not for human or veterinary use.

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone - 920163-18-4

Specification

CAS No. 920163-18-4
Molecular Formula C23H20F3N7O
Molecular Weight 467.456
IUPAC Name [4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C23H20F3N7O/c24-23(25,26)18-9-5-4-8-17(18)22(34)32-12-10-31(11-13-32)20-19-21(28-15-27-20)33(30-29-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2
Standard InChI Key CTYJDXQXBCKKEH-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5C(F)(F)F

Introduction

The compound "(4-(3-Benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone" represents a hybrid molecule combining structural elements of triazolo-pyrimidine and piperazine with a trifluoromethyl-substituted phenyl group. Such compounds are of interest due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis

3.1 Synthetic Pathway
The synthesis of this compound typically involves:

  • Formation of the Triazolo[4,5-d]pyrimidine Core:

    • The triazole ring is constructed via a cyclization reaction involving benzyl azides and alkynes under catalytic conditions (e.g., Cu(I)-catalyzed click chemistry).

    • The pyrimidine ring is subsequently fused using appropriate precursors.

  • Piperazine Functionalization:

    • The piperazine moiety is introduced through nucleophilic substitution or reductive amination reactions.

  • Attachment of the Trifluoromethyl Phenyl Group:

    • A Friedel-Crafts acylation or similar reaction is employed to attach the trifluoromethyl phenyl ketone group.

3.2 Reaction Conditions
Mild reaction conditions are preferred to ensure high yields and minimize degradation of sensitive functional groups.

Biological Activity

4.1 Pharmacological Potential
Compounds containing triazolo-pyrimidine and piperazine scaffolds have demonstrated diverse biological activities:

  • Antimicrobial: Effective against bacterial strains due to their ability to disrupt DNA synthesis or protein function.

  • Anticancer: Inhibition of specific kinases or enzymes involved in tumor growth.

  • Anti-inflammatory: Modulation of cytokine production or inhibition of inflammatory pathways.

4.2 Mechanism of Action
The trifluoromethyl group enhances lipophilicity and metabolic stability, improving bioavailability and interaction with hydrophobic pockets in proteins.

Analytical Characterization

5.1 Spectroscopic Techniques
The compound is characterized using:

  • NMR (1H and 13C): To confirm the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): To verify molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups based on characteristic vibrations.

5.2 Crystallography
Single-crystal X-ray diffraction provides detailed information on bond angles and lengths, confirming the molecular geometry.

Applications

7.1 Drug Development
This compound serves as a lead molecule for designing drugs targeting infectious diseases, cancer, or inflammation.

7.2 Research Tool
Its unique structure makes it a valuable tool for studying structure-activity relationships (SAR) in medicinal chemistry.

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